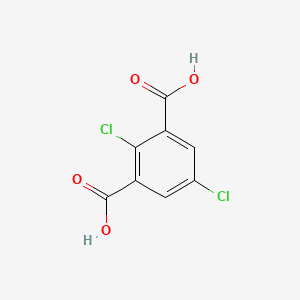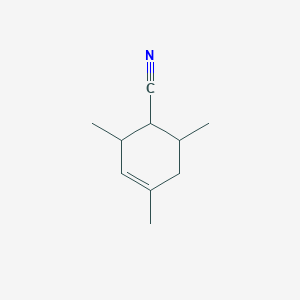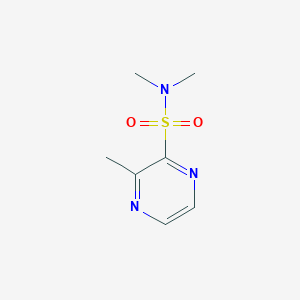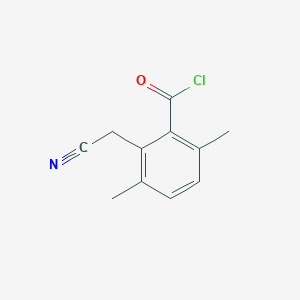
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride typically involves the reaction of 3,6-dimethylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. The cyanomethyl group can be introduced through a subsequent reaction with a suitable cyanomethylating agent, such as cyanomethyl chloride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.
Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Benzoic Acid Derivatives: Formed through hydrolysis.
α,β-Unsaturated Nitriles: Formed through condensation reactions.
Scientific Research Applications
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: It can be used as a building block in the design of molecular probes and bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is primarily related to its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyanomethyl group can also participate in reactions that introduce additional functional groups, enhancing the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)benzoyl chloride
- 3,6-Dimethylbenzoyl chloride
- 2-(Cyanomethyl)-4-methylbenzoyl chloride
Uniqueness
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is unique due to the presence of both cyanomethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications that require these functionalities.
Properties
CAS No. |
24634-05-7 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(cyanomethyl)-3,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8(2)10(11(12)14)9(7)5-6-13/h3-4H,5H2,1-2H3 |
InChI Key |
PHDDKHYXQLFUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


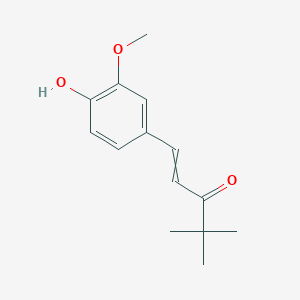
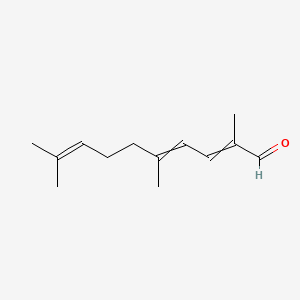
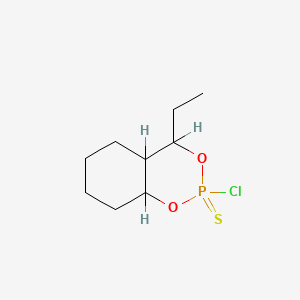
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
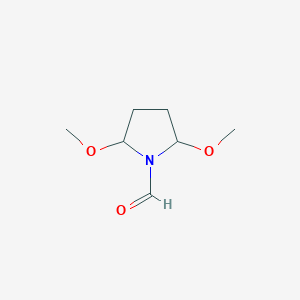
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)

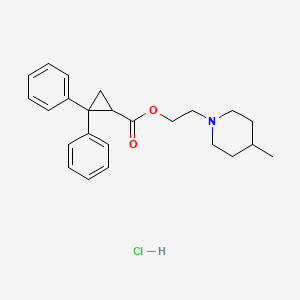

![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
